4-Cyano-2,6-dimethylphenylboronic acid

Vue d'ensemble

Description

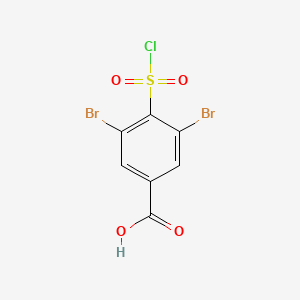

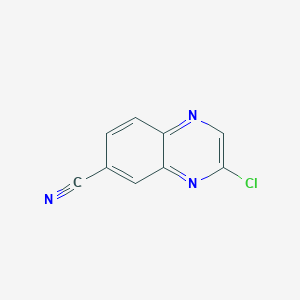

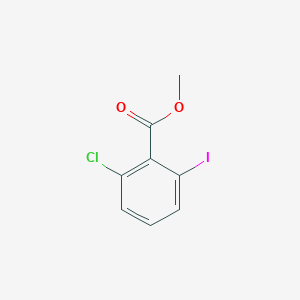

4-Cyano-2,6-dimethylphenylboronic acid is a chemical compound with the molecular formula C9H10BNO2 and a molecular weight of 174.99 . It is a solid at room temperature and is stored in a refrigerator . The compound is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BNO2/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,12-13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

This compound is used in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 395.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 47.1±0.4 cm3, a polar surface area of 64 Å2, and a molar volume of 149.1±5.0 cm3 .Applications De Recherche Scientifique

Reactivity and Synthesis

- The reactivity of similar compounds, like 2,6-dimethylpyrimidine-4-carbonitrile, demonstrates behaviors akin to ordinary nitriles, forming various derivatives through reactions with different agents, indicating potential versatility in chemical synthesis (Yamanaka, 1958).

- Improvement in the synthesis of various alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, highlights its broad applications in electronics, chemistry, medicine, and biology, particularly in glucose sensors and as medicine intermediates (Deng et al., 2009).

Crystal Structures and Catalysis

- The structural analysis of similar compounds, such as 2,6-dimethyl-3,5-dicarbomethoxy-4-[2-nitro-, 3-cyano-, 4-(dimethylamino)-, and 2,3,4,5,6-pentafluorophenyl]-1,4-dihydropyridine, reveals their boat-type conformation, which is significant for understanding their biological activity and potential as calcium channel antagonists (Triggle et al., 1980).

- 4-Cyano-2,6-dimethylphenylboronic acid acts as a catalyst in the electroreduction of O2, demonstrating its potential in electrochemical applications and as a component in catalytic processes (Steiger & Anson, 1997).

Electronic and Optical Properties

- Studies on the electronic behavior of similar compounds, such as 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine, in protic medium inform us about the electrochemical properties and potential uses of this compound in electronic applications (David et al., 1995).

- The solvatochromic behavior of donor-acceptor polyenes related to this compound indicates potential applications in optoelectronics and as nonlinear optical materials, given their strong fluorescence and solvatochromic shifts (El-Gezawy et al., 2006).

Mécanisme D'action

Target of Action

The primary target of 4-Cyano-2,6-dimethylphenylboronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions . The compound interacts with these catalysts to facilitate the formation of new carbon-carbon bonds .

Mode of Action

This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it transfers its organic group from boron to a transition metal catalyst . This transfer is facilitated by the cyano and methyl groups on the phenyl ring .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

As a boron reagent, it is expected to have good stability and be readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption, distribution, metabolism, and excretion, which are yet to be fully explored.

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, making the compound valuable in organic chemistry and pharmaceutical research .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability would be affected by factors such as temperature, pH, and the presence of other functional groups .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .

Propriétés

IUPAC Name |

(4-cyano-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJKZJPBCISPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265554 | |

| Record name | B-(4-Cyano-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451391-43-7 | |

| Record name | B-(4-Cyano-2,6-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Cyano-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1431331.png)

![31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1431332.png)

![5-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1431340.png)

![6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine](/img/structure/B1431343.png)